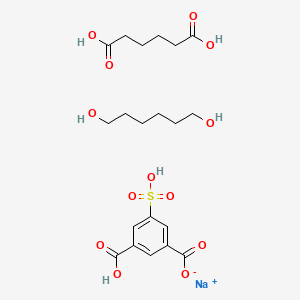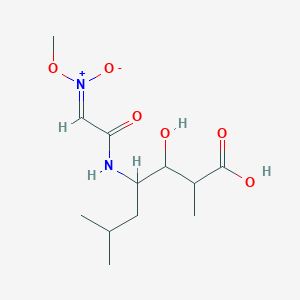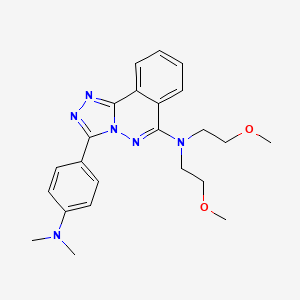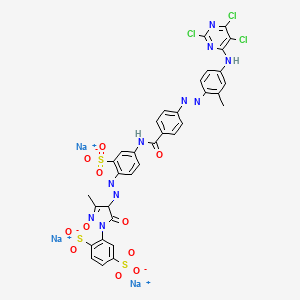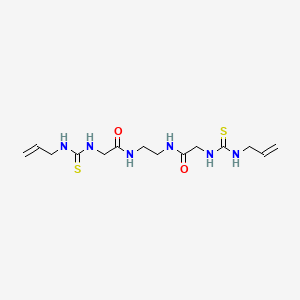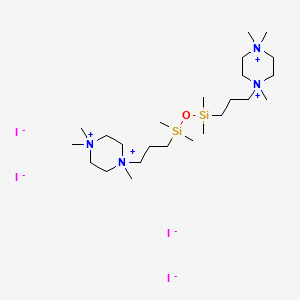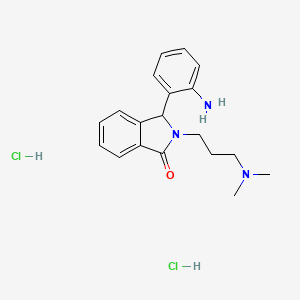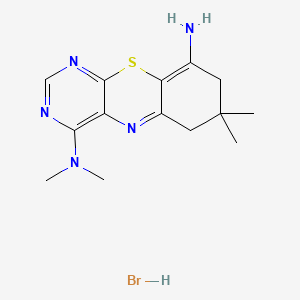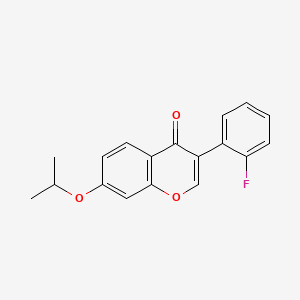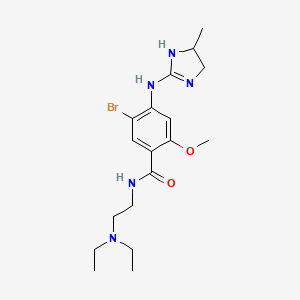
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in medicinal chemistry due to their diverse biological activities. This compound may exhibit properties that make it useful in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the bromine atom, and the attachment of the diethylaminoethyl and methoxy groups. Common reagents used in these reactions include brominating agents, amines, and methoxy sources. Reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-chlorobenzamide
- N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-fluorobenzamide
Uniqueness
N-(2-Diethylaminoethyl)-2-methoxy-4-(4,5-dihydro-4-methylimidazol-2-ylamino)-5-bromobenzamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and pharmacokinetics compared to its chloro or fluoro analogs.
特性
CAS番号 |
111071-50-2 |
|---|---|
分子式 |
C18H28BrN5O2 |
分子量 |
426.4 g/mol |
IUPAC名 |
5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-4-[(5-methyl-4,5-dihydro-1H-imidazol-2-yl)amino]benzamide |
InChI |
InChI=1S/C18H28BrN5O2/c1-5-24(6-2)8-7-20-17(25)13-9-14(19)15(10-16(13)26-4)23-18-21-11-12(3)22-18/h9-10,12H,5-8,11H2,1-4H3,(H,20,25)(H2,21,22,23) |
InChIキー |
JXNTXSYWGOFEOU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)NC2=NCC(N2)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


